Aminohydroxyacetic acid
Overview
Description
It is characterized by the presence of both an amino group and a hydroxyl group attached to the alpha carbon adjacent to the carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminohydroxyacetic acid can be synthesized through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward route to prepare alpha-aminocarboxylic acids . Another method involves acid-assisted reactions with dimethyl carbonate, which allows for efficient O-methylation, N,O-methylation, and N-formylation of amino acids .
Industrial Production Methods: Industrial production of amino acids, including this compound, often involves fermentation processes using microbial cell factories. These biotechnological approaches are advantageous due to their sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions: Aminohydroxyacetic acid undergoes various chemical reactions typical of amino acids. These include:
Esterification: The carboxyl group can be esterified with an excess of alcohol under acidic conditions.
Acylation: The amine group can be acylated with acid chlorides or anhydrides under basic conditions.
Cyclization: Esters of amino acids can cyclize to form diketopiperazines.
Reaction with Aldehydes: this compound reacts with aldehydes to form decarboxylation and/or deamination products.
Common Reagents and Conditions:
Esterification: Alcohol and acid catalyst.
Acylation: Acid chlorides or anhydrides and a base.
Cyclization: Prolonged reaction time or excess anhydride.
Reaction with Aldehydes: Aldehydes and suitable reaction conditions for imine formation.
Major Products:
Esterification: Esters.
Acylation: Amides.
Cyclization: Diketopiperazines.
Reaction with Aldehydes: Imine or Schiff base, keto acids, aldehydes, and amines.
Scientific Research Applications
Aminohydroxyacetic acid has diverse applications in scientific research:
Mechanism of Action
Aminohydroxyacetic acid exerts its effects primarily by inhibiting aminobutyrate aminotransferase activity, leading to increased levels of gamma-aminobutyric acid in tissues . This inhibition affects various metabolic pathways, including the malate-aspartate shuttle and mitochondrial energy metabolism . The compound’s mechanism involves forming oxime-type complexes with pyridoxal phosphate-dependent enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Aminooxyacetic acid: Inhibits aminobutyrate aminotransferase activity.
Hydroxybutyrate: Structurally similar and affects gamma-aminobutyric acid metabolism.
Uniqueness: Aminohydroxyacetic acid is unique due to its dual functional groups (amino and hydroxyl) on the alpha carbon, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to inhibit multiple enzymes and affect various metabolic pathways distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-amino-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWLPDIRXJCEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963848 | |
Record name | Amino(hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-62-7 | |
Record name | 2-Amino-2-hydroxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4746-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminohydroxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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